

Propargyl-PEG4-thioacetyl: A Comprehensive Technical Guide to Synthesis and Characterization

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Compound of Interest

Compound Name: *Propargyl-PEG4-thioacetyl*

Cat. No.: *B11928714*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of **Propargyl-PEG4-thioacetyl**, a heterobifunctional linker critical in the development of advanced bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details the synthetic pathway, experimental protocols, and key characterization data for this versatile chemical tool.

Introduction

Propargyl-PEG4-thioacetyl is a valuable crosslinker featuring a terminal alkyne group for "click chemistry" reactions and a protected thiol in the form of a thioacetate. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides spatial separation between conjugated molecules. The alkyne moiety allows for highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. The thioacetate group can be readily deprotected to reveal a reactive thiol (sulfhydryl) group, which can participate in maleimide chemistry, form disulfide bonds, or bind to gold surfaces. This dual functionality makes it an indispensable tool for constructing complex biomolecular architectures.

Physicochemical and Characterization Data

The key physicochemical and spectroscopic characterization data for **Propargyl-PEG4-thioacetyl** are summarized below.

Table 1: Physicochemical Properties of **Propargyl-PEG4-thioacetyl**

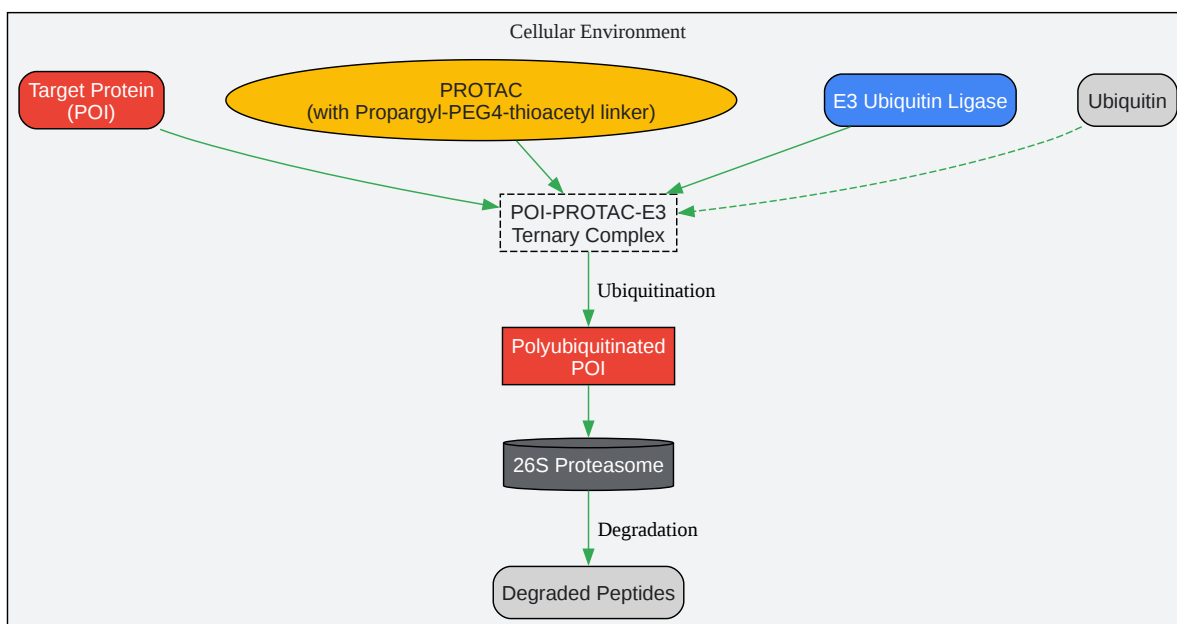
Property	Value
Chemical Formula	C ₁₃ H ₂₂ O ₅ S
Molecular Weight	290.4 g/mol
CAS Number	1422540-88-2
Appearance	Colorless to pale yellow oil
Solubility	Soluble in DMSO, DCM, DMF
Purity	≥95%
Storage	Store at -20°C, desiccated

Table 2: Spectroscopic Characterization Data for **Propargyl-PEG4-thioacetyl**

Technique	Data
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 4.21 (d, 2H, -O-CH ₂ -C≡CH), 3.68-3.59 (m, 12H, PEG -CH ₂ -), 3.16 (t, 2H, -CH ₂ -SAC), 2.45 (t, 1H, -C≡CH), 2.33 (s, 3H, -S-C(=O)CH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 195.8 (-S-C=O), 79.5 (-C≡CH), 74.8 (-C≡CH), 70.6, 70.5, 70.3, 70.1, 69.2 (PEG -CH ₂ -), 58.5 (-O-CH ₂ -C≡CH), 30.5 (-S-C(=O)CH ₃), 29.1 (-CH ₂ -SAC)
Mass Spectrometry (ESI-MS)	[M+Na] ⁺ : Calculated for C ₁₃ H ₂₂ O ₅ SNa: 313.11, Found: 313.1

Synthesis of Propargyl-PEG4-thioacetyl

The synthesis of **Propargyl-PEG4-thioacetyl** is a multi-step process that can be achieved with high efficiency. The overall synthetic workflow is depicted below.



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